2-[[3,5-Dihydroxy-6-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
CAS No.: 68601-74-1
VCID: VC0013694
Molecular Formula: C₁₉H₃₄O₁₆
Molecular Weight: 518.5 g/mol
* For research use only. Not for human or veterinary use.
![2-[[3,5-Dihydroxy-6-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol - 68601-74-1](/images/no_structure.jpg)
Description | 2-[[3,5-Dihydroxy-6-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a chemical compound with the molecular formula C19H34O16 . It has a molecular weight of 518 Da . The IUPAC name for this compound is 2-[(3,5-dihydroxy-6-methoxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl)methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol . This compound is also identified by several catalog numbers, including AA01CCB0, AG01CCDS, AW55336, CSC025759283, LN01293135, OM04549, OM06994, SAB-062499, and Y3106459 . This compound has several properties, including a LogP of -5.83, a heavy atom count of 35, and 8 rotatable bonds . It contains three rings and has a carbon bond saturation (Fsp3) of 1 . The polar surface area is 258 Å, with 16 hydrogen bond acceptors and 10 hydrogen bond donors . A similar compound is 3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one, which has a molecular weight of 756.7 g/mol . Another related compound is 2-[[6-[2-[3-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol . |
---|---|
CAS No. | 68601-74-1 |
Product Name | 2-[[3,5-Dihydroxy-6-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Molecular Formula | C₁₉H₃₄O₁₆ |
Molecular Weight | 518.5 g/mol |
IUPAC Name | 2-[[3,5-dihydroxy-6-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C19H34O16/c1-30-17-15(29)16(35-19-14(28)12(26)9(23)6(3-21)33-19)10(24)7(34-17)4-31-18-13(27)11(25)8(22)5(2-20)32-18/h5-29H,2-4H2,1H3 |
Standard InChIKey | DCXPDWNLLMVYGH-UHFFFAOYSA-N |
SMILES | COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Canonical SMILES | COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Synonyms | Man1-α-6[Man1-α-3]Man-α-OMe; Methyl O-α-D-Mannopyranosyl-(1→3)-O-_x000B_[α-D-mannopyranosyl-(1→6)]-α-D-mannopyranoside; |
PubChem Compound | 4523537 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume